2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine -

2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine

Catalog Number: EVT-5628147
CAS Number:
Molecular Formula: C19H29N5O2
Molecular Weight: 359.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]piperidine N1-oxide (Sch-350634)

  • Compound Description: Sch-350634 is a piperazine-based CCR5 antagonist developed as an HIV-1 inhibitor. It exhibits potent inhibition of HIV-1 entry and replication in peripheral blood mononuclear cells (PBMCs) and demonstrates excellent oral bioavailability in rats, dogs, and monkeys [].
  • Relevance: Sch-350634 shares the core piperazine-carbonyl-piperidine structure with the target compound, 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine. Both compounds feature a piperazine ring connected to a carbonyl group, which is further linked to another piperidine or substituted piperidine ring. The presence of various substituents on the pyridine and piperazine rings in Sch-350634 highlights the potential for modification and exploration of structure-activity relationships within this class of compounds.

6-Amino-5-chloro-1-isopropyl-2-(4-methyl-1-piperazinyl)benzimidazole (KB-6806)

  • Compound Description: KB-6806 is a novel 5-HT3 receptor antagonist. An enzyme immunoassay (EIA) has been developed for its determination, particularly in dog plasma, where it can be quantified in concentrations ranging from 0.078 to 10 ng/ml with high accuracy and precision [].
  • Relevance: While KB-6806 does not possess the piperazine-carbonyl linker found in 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine, it shares a significant structural similarity through the presence of a 4-methyl-1-piperazinyl substituent attached to a heterocyclic core. In KB-6806, this core is a benzimidazole, whereas the target compound features a piperazine-pyridine system. The shared 4-methyl-1-piperazinyl moiety suggests a potential common pharmacophore and highlights the importance of this group in interacting with specific biological targets.

1-[3-(Alkylamino)-2-pyridinyl]-4-(1H-indol-2-ylcarbonyl)-piperazine (BHAP) Derivatives

  • Compound Description: BHAP derivatives are a class of HIV-1 reverse transcriptase inhibitors. Research explored incorporating these agents into galactosylceramide lipids, aiming to target the antiviral activity to HIV virions and infected cells by mimicking the lipid's recognition by the HIV-1 glycoprotein gp120 [].
  • Relevance: Although the core structure of BHAP derivatives differs from 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine, both groups share a common motif: a piperazine ring linked to a carbonyl group which is further attached to a heterocycle. In BHAP, this heterocycle is an indole, while in the target compound, it is a substituted pyridine. The shared piperazine-carbonyl-heterocycle system emphasizes the significance of this structural arrangement in designing compounds with potential biological activities.

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

  • Compound Description: Sch-417690/Sch-D is another piperazine-based CCR5 antagonist, demonstrating potent HIV-1 entry inhibition. This compound displays high selectivity for CCR5 over muscarinic receptors and exhibits good oral bioavailability in both rats and monkeys [].
  • Relevance: Sch-417690/Sch-D shares a similar structure with 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine, featuring a piperazine ring linked via a carbonyl group to a substituted piperidine. This structural similarity, along with their shared CCR5 antagonistic activity, underscores the importance of the piperazine-carbonyl-piperidine framework in medicinal chemistry, specifically in targeting CCR5 receptors. The varying substituents on the pyrimidine and piperazine rings in Sch-417690/Sch-D further exemplify the possibilities for structural optimization within this compound class.

2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine

  • Relevance: This compound and 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine share the 4-methyl-1-piperazinyl group as a key structural feature. This shared moiety suggests these compounds might belong to a similar chemical class or category, despite differences in their core structures. The paper's focus on synthesis and polymorphism indicates potential pharmaceutical relevance for this compound class.

Methyl N-[5[[4-(2-Pyridinyl)-1-piperazinyl]carbonyl]-1H-benzimidazol-2-yl]carbamate (CDRI Compound 81-470)

  • Compound Description: CDRI Compound 81-470 is a broad-spectrum anthelmintic agent that exhibits favorable pharmacokinetic properties in rats, showing high oral bioavailability, particularly when formulated as a solution []. Further research revealed its long prophylactic action against experimental ancylostomiasis when administered parenterally, attributed to depot formation at the injection site and slow elimination from the body []. Studies on its impact on the energy metabolism of Ancylostoma ceylanicum and Nippostrongylus brasiliensis demonstrated inhibition of glucose uptake and ATP production, suggesting potential mechanisms for its anthelmintic activity [].
  • Relevance: This compound shares the 4-(2-pyridinyl)-1-piperazinylcarbonyl moiety with the target compound, 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine. Both compounds utilize this group as a linker between a heterocyclic core, which is a benzimidazole in CDRI Compound 81-470 and a piperazine-pyridine system in the target compound. The presence of this shared structural motif indicates a potential common pharmacophore and suggests that modifications in the remaining parts of the molecules might lead to variations in their biological activities and pharmacological profiles. , ,

1-(4-Substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1H-imidazole-1-yl) ethanone Derivatives

  • Compound Description: This series of compounds were synthesized and evaluated for their anti-inflammatory activity. Specifically, compounds AR-45a and AR-55a showed notable in vitro anti-inflammatory effects using a HRBC membrane stabilization method, demonstrating 65% and 68% protection at 200 μ/mL, respectively [].
  • Relevance: Although their core structures differ, these derivatives and 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine both contain the piperazine moiety. This shared feature suggests these compounds might fall under a broad chemical category that commonly incorporates piperazine rings in their design, potentially contributing to their biological activities. The focus on anti-inflammatory activity for these derivatives might indicate a potential area of exploration for the target compound.

6-Methoxy-4-methyl-N-[6-(substituted-1-piperazinyl)hexyl]-8-quinolinamines

  • Compound Description: This series of 8-quinolinamine derivatives, specifically compound 1b (4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol), showed potent activity against Leishmania donovani infections in hamsters. Subsequent structural modifications, particularly examining the terminal piperazine moiety, aimed to improve potency and reduce toxicity [].
  • Relevance: Although their core structures differ, these 8-quinolinamine derivatives and 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine share a key structural feature: a substituted piperazine ring. The presence of this shared moiety, coupled with the exploration of structure-activity relationships around the piperazine unit in both cases, suggests the potential importance of this group in interacting with biological targets. While the specific targets may differ, this shared focus on piperazine modifications highlights a common strategy in medicinal chemistry for optimizing drug candidates.
  • Compound Description: This study focuses on synthesizing novel 2-(piperazin-1-yl) quinoxaline derivatives. These compounds were then evaluated for their anticancer activity against human ovarian and colon-derived tumor cell lines. Promising results were observed, with several compounds exhibiting excellent anti-proliferative activities and high selectivity index (SI) values. Particularly noteworthy were compounds 4c (N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-chloro-1-H-indole,2,3-dion-3-metformin) and 4b (N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-bromo-1-H-indole,2,3-dion-3-metformin), which demonstrated potent anti-proliferative effects with IC50 values less than 1 μM. Molecular docking and dynamics simulations suggest that these hybrid compounds can effectively interact with the catalytic cavity of the c-Kit tyrosine kinase receptor and the binding pocket of P-glycoprotein, further supporting their potential as anticancer agents [].
  • Relevance: The 2-(piperazin-1-yl) quinoxaline derivatives and 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine share the piperazine ring as a common structural feature. This shared moiety suggests that both compounds belong to a similar chemical class or category, where the piperazine ring might act as a pharmacophore responsible for interacting with specific biological targets. Although the core structures and biological activities differ, this commonality highlights the importance of piperazine derivatives in medicinal chemistry and drug discovery.

4-Substituted-1-piperazinyl-propyl derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one

  • Compound Description: This study involved synthesizing a series of 4-substituted-1-piperazinyl-propyl derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one and evaluating their pharmacological activities. Notable findings included analgesic action exhibited by compounds 3b and 4b, as well as their ability to inhibit amphetamine hyperactivity and abolish apomorphine stereotypy. Compounds 3e, 3d, and 4e demonstrated an ability to attenuate m-chlorophenylpiperazine-induced hypothermia, suggesting potential applications in addressing central nervous system disorders [].
  • Relevance: Although the core structures differ, the 4-substituted-1-piperazinyl-propyl derivatives and 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine share a key structural feature: a substituted piperazine ring. This shared moiety suggests that both compounds might be grouped into a similar chemical class or category, where the piperazine ring plays a crucial role in interacting with specific biological targets. While the specific targets might differ, this structural similarity highlights the relevance of piperazine-containing compounds in medicinal chemistry and drug development.

1-[2-(4-Fluorobenzoylamino)ethyl]-4-(7-methoxynaphthyl)piperazine (S14506)

  • Compound Description: S14506 is a potent and selective agonist at 5-HT1A receptors. Researchers have developed alternative methods for labeling S14506 with carbon-11 or fluorine-18 to facilitate positron emission tomography imaging and investigate its metabolic pathways [].
  • Relevance: S14506 shares a significant structural similarity with 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine through the presence of a substituted piperazine ring. Although the core structures and biological activities differ, the shared piperazine moiety suggests a potential common pharmacophore and highlights the importance of this group in interacting with specific biological targets. This structural similarity, despite differences in their overall structures and pharmacological profiles, underscores the versatility of piperazine derivatives in medicinal chemistry.

(+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80)

  • Compound Description: SNC 80 is a highly selective delta (δ) opioid receptor agonist synthesized from the enantiomers of 1-allyl-trans-2,5-dimethylpiperazine. It exhibits strong selectivity for rat δ receptors with nanomolar affinity while displaying only micromolar affinity for rat μ (μ) opioid receptors. SNC 80 represents a valuable tool for studying δ opioid receptors and their role in analgesia and drug abuse. Optically pure derivatives of SNC 80 have also been developed, showing varying degrees of δ opioid receptor selectivity and agonist activity [, ].
  • Relevance: While the core structures differ, both SNC 80 and 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine incorporate a substituted piperazine ring. This shared structural element suggests these compounds might be classified under a broader category of piperazine-containing molecules with potential biological activities. The focus on opioid receptor interactions for SNC 80 and its derivatives highlights the diverse pharmacological profiles achievable through modifications of piperazine-based structures. ,

3-[4-(2-Ethoxy-2-phenylethyl)-1-piperazinyl]-2-methyl-1-phenyl-1-propanone (Eprazinone) dihydrochloride

  • Compound Description: While the specific biological activity of Eprazinone dihydrochloride isn't detailed in the provided abstract, the paper focuses on its crystal structure determination. This structural information is essential for understanding the compound's interactions with potential biological targets and for designing analogs with modified properties. []
  • Relevance: Both Eprazinone dihydrochloride and 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine share the substituted piperazine ring as a central structural element. This commonality suggests these compounds belong to a similar chemical class, broadly categorized as piperazine derivatives. Although their overall structures and potential biological activities might differ, the shared piperazine moiety highlights its importance as a building block in medicinal chemistry.

3-(4-methylpiperazin-1-yl)-1-[2-(4-methylpiperazin-1-yl)ethyl]indolin-2-one

  • Compound Description: This compound's specific biological activity isn't discussed in the provided abstract. The focus is on describing its crystal structure, revealing details about its conformation and intermolecular interactions. Such structural data are fundamental for understanding the compound's potential biological activity and for designing analogs. []
  • Relevance: Both this compound and 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine contain the 4-methylpiperazin-1-yl group. This shared moiety suggests these compounds might belong to a broader family of molecules where this group acts as a key pharmacophore or contributes to specific interactions with biological targets. The emphasis on structural analysis for this compound highlights the importance of understanding molecular conformation for potential drug design.

4-(2-Pyrimidinyl)-1-piperazinyl Heterocyclic Carbonyl Derivatives

  • Compound Description: This class of compounds, with the general formula (I), has been identified for its potential in treating mental depression. The core structure consists of a 4-(2-pyrimidinyl)-1-piperazinyl moiety linked to various heterocyclic carbonyl groups. The specific substituents on the pyrimidine and heterocyclic rings can be modified to optimize the desired pharmacological properties [].
  • Relevance: These 4-(2-Pyrimidinyl)-1-piperazinyl Heterocyclic Carbonyl Derivatives share a significant structural similarity with 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine. Both classes feature a piperazine ring connected to a carbonyl group, which is further linked to another heterocycle. In the case of the derivatives, the piperazine is linked to a pyrimidine ring, whereas in the target compound, it is connected to a substituted pyridine. This common structural motif, despite variations in the specific heterocyclic rings, suggests a potential shared pharmacophore and highlights the importance of this arrangement in interacting with specific biological targets. The exploration of different heterocyclic substituents in both cases further emphasizes the potential for optimizing pharmacological properties within this class of compounds.

N-Aryl-4-(4-methyl-piperazine-1-ylmethyl)benzamide Derivatives

  • Compound Description: This study explores the synthesis and antimicrobial activity of a novel series of N-aryl-4-(4-methyl-piperazine-1-ylmethyl)benzamide derivatives. The incorporation of a piperazine moiety into these benzamide derivatives aimed to enhance their antimicrobial properties against drug-resistant pathogenic bacterial strains [].
  • Relevance: These N-aryl-4-(4-methyl-piperazine-1-ylmethyl)benzamide derivatives and 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine share the 4-methylpiperazine-1-yl group as a key structural feature. This suggests that both compound classes may fall under a broader category of piperazine-containing molecules, highlighting the importance of this moiety in medicinal chemistry and its potential contribution to biological activity. Although their core structures differ, the shared focus on incorporating piperazine for its potential pharmacological benefits underscores its significance in drug discovery.

1,4-Bis(3',4',5'-trimethoxybenzoyl)-2-[[(substituted carbonyl and carbamoyl)oxy]methyl]piperazines

  • Compound Description: This research focuses on designing and synthesizing novel platelet-activating factor (PAF) antagonists. The synthesized compounds are derived from 1,4-bis(3',4',5'-trimethoxybenzoyl)piperazine and feature substitutions at the 2-position with various ester or carbamate groups. These modifications, aimed at increasing steric hindrance and hydrophobicity, significantly enhance the compounds' ability to inhibit platelet aggregation and displace [3H]PAF from platelet membranes [].
  • Relevance: Although their core structures differ, the 1,4-bis(3',4',5'-trimethoxybenzoyl)-2-[[(substituted carbonyl and carbamoyl)oxy]methyl]piperazines and 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine both incorporate a substituted piperazine ring as a central structural element. This commonality highlights the importance of piperazine derivatives in medicinal chemistry, particularly in designing compounds with specific biological activities. While the target compound's activity isn't specified, the shared use of a piperazine scaffold emphasizes its versatility as a building block for diverse pharmacological agents.
  • Compound Description: This research details the synthesis of new 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides and carbothioamides. These compounds were designed by incorporating febuxostat, a drug used to treat gout, into the piperazine scaffold. The synthesized derivatives were evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity. Notably, 4-nitrophenyl substituted urea (8d) and 3-bromophenyl substituted thiourea (8f) exhibited promising antiviral activities, while compounds 8a, 8d, 8f, and 8j showed potent antimicrobial activity [].
  • Relevance: The Urea and Thiourea Derivatives of Piperazine Doped with Febuxostat share a common structural feature with 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine: a substituted piperazine ring. This shared moiety suggests that both compound classes might be grouped under a broader category of molecules where piperazine serves as a central scaffold for introducing diverse functionalities. Although their core structures and biological activities might differ, the shared use of piperazine highlights its significance in medicinal chemistry as a versatile building block for designing compounds with potential therapeutic applications.

3-(4-Substituted-piperazin-1-ylmethyl)-1,2,3,9-tetrahydro-carbazol-4-one Derivatives

  • Compound Description: This research involves synthesizing novel 3-(4-substituted-piperazin-1-ylmethyl)-1,2,3,9-tetrahydro-carbazol-4-one derivatives and evaluating their antiemetic activity. The study highlights that some of these compounds exhibit comparable efficacy to ondansetron, a commonly used antiemetic drug, suggesting their potential as therapeutic agents for nausea and vomiting [].
  • Relevance: Both 3-(4-substituted-piperazin-1-ylmethyl)-1,2,3,9-tetrahydro-carbazol-4-one derivatives and 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine incorporate a substituted piperazine ring in their structure. This shared moiety suggests these compounds might be classified under a broader group of molecules where piperazine acts as a pharmacophore or contributes to specific interactions with biological targets. The exploration of different substituents on the piperazine ring in both cases emphasizes the potential for optimizing the desired pharmacological properties within this chemical class.
  • Compound Description: This study focuses on synthesizing novel quinolone derivatives containing substituted piperazine moieties. These compounds, specifically 1-[(4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)carbonyl]-4-(substituted) piperazines and methyl 2-[(4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)carbonylamino] alkanoates, were prepared through a convenient condensation reaction. The alkanoate derivatives serve as key intermediates for synthesizing a broader range of substituted piperazine-quinolone derivatives via an azide coupling method. While specific biological activities aren't mentioned, the synthesis of this diverse library of compounds highlights the potential for discovering new drug candidates with varied pharmacological profiles [].
  • Relevance: Both the synthesized quinolone derivatives and 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine share a common structural feature: a substituted piperazine ring. This shared moiety suggests that both compound classes might belong to a broader category of molecules where piperazine serves as a central scaffold for introducing diverse functionalities. Although their core structures and potential biological activities might differ, the shared use of piperazine emphasizes its significance in medicinal chemistry as a versatile building block for designing compounds with potential therapeutic applications.
  • Compound Description: This study investigates a series of PPDA derivatives, including UBP125, UBP128, UBP141, and UBP145, designed to target specific NMDA receptor NR2 subunits. PPDA itself displays a unique selectivity profile for NR2C- and NR2D-containing NMDA receptors. The derivatives exhibit varying degrees of selectivity for different NR2 subunits. UBP125 and UBP128 demonstrate selectivity for NMDA receptors lacking NR2A, while UBP141 and UBP145 show modest selectivity for NR2D-containing receptors. These compounds are valuable tools for studying NMDA receptor subtypes and their functions [].
  • Relevance: The PPDA derivatives, specifically UBP141, share a structural resemblance to 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine through their piperazine-carbonyl moiety. Both compounds utilize this group as a linker between different aromatic and heterocyclic systems. Although the core structures and biological activities differ, the shared piperazine-carbonyl motif suggests a potential common pharmacophore and highlights the importance of this arrangement in interacting with specific biological targets. The research's focus on modifying the aromatic substituent in PPDA derivatives, resulting in altered NMDA receptor selectivity, emphasizes the significance of structural variations around the piperazine-carbonyl core in influencing pharmacological profiles.

Imidazo[1,2-a]pyridine Derivatives

  • Compound Description: This study explores imidazo[1,2-a]pyridine derivatives as inhibitors of VEGF-R2, a key target for developing anticancer drugs. These compounds typically feature a central imidazo[1,2-a]pyridine core with various substituents, often including piperazine or piperidine rings. The specific substitutions on these rings are crucial for determining the compounds' potency and selectivity towards VEGF-R2, highlighting the importance of structure-activity relationship studies for optimizing their anticancer properties [].
  • Relevance: Although their core structures differ, the imidazo[1,2-a]pyridine derivatives and 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine often incorporate piperazine rings as part of their structures. This shared use of the piperazine moiety suggests that both compound classes might fall under a broader category of molecules where piperazine serves as a central scaffold or contributes to specific interactions with biological targets. The research's focus on optimizing the substituents around the imidazo[1,2-a]pyridine core for improved VEGF-R2 inhibition highlights the importance of structural variations in modulating pharmacological activity.

1-Methyl-2-aminophenyl-4(N4-alkyl/aryl piperazinyl) benzimidazole Derivatives

  • Compound Description: This study focuses on synthesizing a series of 1-methyl-2-aminophenyl-4(N4-alkyl/aryl piperazinyl) benzimidazole derivatives and evaluating their antifungal activity. These compounds were designed by incorporating both benzimidazole and piperazine moieties, known for their diverse biological activities, into a single molecule. The synthesized derivatives exhibited moderate antifungal activity against Trichophyton rubrum ATCC9029 and Candida albicans ATCC10231 compared to ketoconazole, a standard antifungal agent [].
  • Relevance: Both the 1-methyl-2-aminophenyl-4(N4-alkyl/aryl piperazinyl) benzimidazole derivatives and 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine share the piperazine ring as a common structural feature. This shared moiety suggests that both compound classes might be grouped under a broader category of molecules where the piperazine ring plays a crucial role in interacting with specific biological targets. While the core structures and specific biological activities differ, this commonality highlights the importance of piperazine derivatives in medicinal chemistry and drug discovery.

Substituted Chalcone-piperazine Derivatives

  • Compound Description: This research details the synthesis and biological evaluation of novel substituted chalcone-piperazine derivatives. These compounds were designed by combining the chalcone moiety, known for its diverse pharmacological activities, with a piperazine ring. The synthesized derivatives exhibited promising anti-inflammatory activity, specifically by inhibiting nitric oxide (NO) generation in lipopolysaccharide (LPS)-stimulated RAW-264.7 macrophages. Additionally, several derivatives displayed significant cytotoxic activity against three human tumor cell lines (A549, Hela, and sk-ov-3) [].
  • Relevance: Both the substituted chalcone-piperazine derivatives and 2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine share a common structural feature: a substituted piperazine ring. This shared moiety suggests that both compound classes might be grouped under a broader category of molecules where the piperazine ring plays a crucial role in interacting with specific biological targets. While the core structures and specific biological activities differ, this commonality highlights the importance of piperazine derivatives in medicinal chemistry and drug discovery.

Properties

Product Name

2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine

IUPAC Name

(4-methylpiperazin-1-yl)-[1-(2-propylpyridine-4-carbonyl)piperazin-2-yl]methanone

Molecular Formula

C19H29N5O2

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C19H29N5O2/c1-3-4-16-13-15(5-6-21-16)18(25)24-8-7-20-14-17(24)19(26)23-11-9-22(2)10-12-23/h5-6,13,17,20H,3-4,7-12,14H2,1-2H3

InChI Key

UKVFSKSRFRCTNY-UHFFFAOYSA-N

SMILES

CCCC1=NC=CC(=C1)C(=O)N2CCNCC2C(=O)N3CCN(CC3)C

Canonical SMILES

CCCC1=NC=CC(=C1)C(=O)N2CCNCC2C(=O)N3CCN(CC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.